2-(2-Aminoethyl)pyridin-3-amine
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Overview
Description
2-(2-Aminoethyl)pyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminoethyl)pyridin-3-amine can be synthesized through several methods. One common method involves the reduction of 2-(cyanomethyl)pyridine using sodium borohydride in the presence of aluminum chloride. The reaction is carried out in an ether solvent at room temperature for about 6 hours. The solvent is then removed, and the product is extracted using hot isopropyl ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated amines.
Scientific Research Applications
2-(2-Aminoethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)pyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, influencing their activity. The compound may also inhibit specific enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylethylamine: Similar in structure but differs in the position of the amino group.
2-Aminoethylpyridine: Another derivative with slight variations in the molecular structure.
Uniqueness
2-(2-Aminoethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(2-aminoethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4,8-9H2 |
InChI Key |
YUTWGZBEDOQFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCN)N |
Origin of Product |
United States |
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